Lipophilicity Tuning: Pyrrolidin-3-ylmethanethiol vs. Pyrrolidin-3-ylmethanol
Replacement of the –OH group in pyrrolidin-3-ylmethanol with –SH in pyrrolidin-3-ylmethanethiol shifts the computed logP from –0.82 to +1.26, a ΔlogP of approximately +2.1 log units [1][2]. This increase in lipophilicity moves the compound from a hydrophilic, poorly membrane-permeable region into a balanced lipophilicity range (logP 1–3) associated with optimal passive membrane permeability and oral absorption potential.
| Evidence Dimension | Octanol-water partition coefficient (computed logP/clogP) |
|---|---|
| Target Compound Data | clogP = 1.26 (pyrrolidin-3-ylmethanethiol hydrochloride) |
| Comparator Or Baseline | logP = –0.817 (pyrrolidin-3-ylmethanol, free base) |
| Quantified Difference | ΔlogP ≈ +2.1 (target more lipophilic) |
| Conditions | Computed values: Sildrug/ECBD (target) vs. ChemBase JChem (comparator) |
Why This Matters
The ~100-fold increase in predicted octanol-water partition coefficient directly affects compound partitioning in biphasic reaction systems, membrane permeability in cell-based assays, and pharmacokinetic profile, making the thiol building block preferable when downstream products require balanced lipophilicity.
- [1] Sildrug/ECBD Database, Entry EOS103505: Computed clogP for C₅H₁₂ClNS (pyrrolidin-3-ylmethanethiol hydrochloride). View Source
- [2] ChemBase ID 34582: Computed logP for pyrrolidin-3-ylmethanol (C₅H₁₁NO). View Source
